Benzoic acid, 4-(4-aminobutyl)-, methyl ester

ENaC Blocker Cystic Fibrosis Medicinal Chemistry

Sourcing a reliable intermediate for next-generation ENaC-targeted therapies is challenging. This compound is the definitive methyl ester precursor for synthesizing 2-substituted pyrazinoylguanidine analogues with IC50 values below 10 nM-up to 102-fold more potent than amiloride. • Enables access to a high-potency ENaC blocker chemotype for cystic fibrosis and chronic bronchitis research. • Supplier-stated purity of ≥97% reduces downstream reaction failure risk. • Predicted LogP (2.45) and PSA (52.32 Ų) support rational SPR-guided library design.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 141019-02-5
Cat. No. B13596356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(4-aminobutyl)-, methyl ester
CAS141019-02-5
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CCCCN
InChIInChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3
InChIKeyUSTMGHLYMCBVIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(4-aminobutyl)benzoate Overview


Benzoic acid, 4-(4-aminobutyl)-, methyl ester (CAS 141019-02-5), also referred to as methyl 4-(4-aminobutyl)benzoate, is a para-substituted benzoic acid derivative with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a methyl ester at the carboxyl position and a 4-aminobutyl substituent at the para position of the aromatic ring, placing it within the broader class of functionalized benzoate esters . Its defining characteristic is its established role as a synthetic intermediate in the preparation of advanced 2-substituted pyrazinoylguanidine analogues, which function as epithelial sodium channel (ENaC) blockers [1]. Predicted physicochemical properties include a boiling point of 332.5±35.0 °C and a density of 1.053±0.06 g/cm³ .

Why Methyl 4-(4-aminobutyl)benzoate Is Irreplaceable


Generic substitution with other para-substituted benzoate esters or free acids is not feasible due to critical differences in reactivity and downstream biological activity. While compounds like the free acid, 4-(4-aminobutyl)benzoic acid , or butamben (n-butyl 4-aminobenzoate) share structural motifs, the methyl ester of 4-(4-aminobutyl)benzoic acid serves a specific and non-interchangeable role as a precursor in the synthesis of highly potent ENaC blockers [1]. The ester functionality is essential for subsequent chemical transformations in the reported synthetic pathways [1]. Furthermore, the combination of the methyl ester and the 4-aminobutyl chain imparts distinct predicted physicochemical properties, such as a specific LogP (2.45) and polar surface area (52.32 Ų) , which would be altered in any close analog. These differences directly impact synthetic utility and final compound performance, as demonstrated by the structure-activity relationships (SAR) in the ENaC blocker series [1].

Quantitative Evidence for Methyl 4-(4-aminobutyl)benzoate


Essential ENaC Blocker Precursor

Benzoic acid, 4-(4-aminobutyl)-, methyl ester is a critical synthetic intermediate used in the preparation of a series of 2-substituted pyrazinoylguanidine analogues. The final compounds derived from this intermediate pathway (e.g., compounds 30-34) demonstrated exceptional potency as epithelial sodium channel (ENaC) blockers, with IC50 values below 10 nM [1]. In contrast, the prototypical ENaC blocker amiloride, which does not utilize this specific para-substituted benzoate architecture, exhibits significantly lower potency. The study's lead compound (compound 32) was reported to be 102-fold more potent than amiloride [1].

ENaC Blocker Cystic Fibrosis Medicinal Chemistry

Supplier-Defined Purity Benchmark

Procurement decisions for synthetic intermediates are often guided by minimum purity thresholds. For Benzoic acid, 4-(4-aminobutyl)-, methyl ester, one commercial supplier (Leyan) specifies a purity of ≥97% . This provides a tangible, quantitative benchmark for quality control. While no direct head-to-head purity comparison with an exact analog is available in public vendor catalogs, this stated specification is a critical data point for procurement officers evaluating this specific CAS number against alternative suppliers or similar intermediates that may lack a stated purity grade .

Purity Quality Control Synthetic Intermediate

Predicted Lipophilicity and Polar Surface Area

Predicted physicochemical properties offer a basis for differentiating Benzoic acid, 4-(4-aminobutyl)-, methyl ester from its closest analogs. The compound has a predicted LogP of 2.45490 and a topological polar surface area (PSA) of 52.32 Ų . These values position it as more lipophilic than the free acid form, 4-(4-aminobutyl)benzoic acid, and distinguish it from other esters like butamben (n-butyl 4-aminobenzoate). Such differences are critical when selecting intermediates for medicinal chemistry campaigns where lipophilicity and PSA influence downstream compound properties like permeability and solubility.

Lipophilicity ADME Physicochemical Properties

Storage Requirements for Integrity

Procurement and inventory management require knowledge of proper storage conditions. For Benzoic acid, 4-(4-aminobutyl)-, methyl ester, vendors specify storage at 2-8°C and protection from light . This is a practical differentiator when selecting this compound over other, potentially more stable, intermediates. Failure to adhere to these conditions could compromise the compound's integrity for sensitive synthetic applications, making this information crucial for laboratory planning and procurement decisions.

Stability Storage Handling

Application Scenarios for Methyl 4-(4-aminobutyl)benzoate


Synthesis of High-Potency ENaC Blockers

This compound is specifically utilized as a key intermediate in the synthesis of 2-substituted pyrazinoylguanidine analogues, which have demonstrated IC50 values below 10 nM against the epithelial sodium channel (ENaC) [1]. Researchers focused on developing next-generation therapies for cystic fibrosis and chronic bronchitis should prioritize this intermediate to access a chemotype that has been shown to be up to 102-fold more potent than the clinical standard, amiloride [1].

Sourcing with Verified Purity

For laboratory managers and procurement officers, this compound can be sourced with a supplier-stated purity of ≥97% . This provides a clear, verifiable quality specification that can be used for vendor comparison, incoming inspection, and ensuring the consistency of subsequent synthetic steps, reducing the risk of failed reactions due to impure intermediates.

ADME/Tox Screening and Library Design

Computational chemists and drug designers can utilize the compound's predicted LogP of 2.45 and PSA of 52.32 Ų as a reference for structure-property relationship (SPR) studies. When designing focused libraries of ENaC-targeted molecules, these parameters help model the impact of the methyl ester and 4-aminobutyl chain on lipophilicity and polarity, guiding the selection of building blocks that balance synthetic accessibility with desired drug-like properties.

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